molecular formula C₂₆H₂₆F₃N₅O₃ B130905 N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide CAS No. 186390-48-7

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B130905
M. Wt: 444.9 g/mol
InChI Key: PFYHOXGTFSSYBE-UHFFFAOYSA-N
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Description

The compound "N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide" is a complex molecule that appears to be related to the class of isoquinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities, which include antimicrobial, anti-inflammatory, and psychotropic effects . The presence of a trifluoromethyl group suggests potential for increased biological activity or metabolic stability, as fluorine atoms can significantly alter the physical and chemical properties of organic molecules .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, α',α'-disilylated tertiary benzamides have been used as synthons to provide N-benzoyl enamines and isoquinolines through Peterson olefination . Similarly, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones has been accomplished using visible light-induced difluoromethylation and trifluoromethylation of N-methacryloyl benzamides . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study has been reported for a related compound, which helps in determining the conformational features of these molecules . The presence of a 1,2,4-triazole ring in the compound suggests a potential for interactions with biological targets, as this moiety is often seen in pharmacologically active compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For example, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which are structurally related to isoquinolines, can yield benzoyl derivatives upon oxidation and can react with benzaldehyde to form styryl derivatives . These reactions indicate the reactivity of the benzyl and keto groups in the quinazoline and isoquinoline frameworks, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their structural features. The introduction of fluorine atoms, as seen in the trifluoromethyl group, can enhance the lipophilicity and metabolic stability of these compounds . The presence of a triazole ring can also affect the molecule's hydrogen bonding capability and pKa, potentially impacting its solubility and distribution within biological systems. The psychotropic, anti-inflammatory, and cytotoxic activities of similar compounds have been linked to their structural characteristics and physicochemical parameters .

Scientific Research Applications

Synthesis and Chemical Properties

The compound's chemical structure is related to families of chemicals that have been synthesized for various purposes, including the development of new materials and the study of chemical reactions. For instance, derivatives of 1,2,4-triazole and isoquinoline have been synthesized to explore their chemical properties and potential applications in materials science and chemistry. These studies include the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs from N-(Phenylsulfonyl)benzohydrazonoyl chloride and Pyridines, highlighting a method for obtaining compounds with potentially interesting electronic and structural characteristics (Ito et al., 1980).

Antimicrobial Activity

Compounds related to N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide have been evaluated for their antimicrobial activity. Novel synthesis of derivatives and their testing against various microbial strains have demonstrated potential antimicrobial properties. For example, derivatives of 4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one have shown promising results in antimicrobial activity testing, indicating the relevance of these structures in developing new antimicrobial agents (Rao et al., 2020).

Catalysis and Organic Reactions

The structural motifs present in N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide are also relevant in catalysis and the facilitation of organic reactions. Research into the synthesis and rearrangement of similar compounds has provided insights into new reaction pathways and the development of catalysts that could be used in the synthesis of complex organic molecules. This includes investigations into the use of triazoles and triazinones as intermediates in organic synthesis, offering new strategies for constructing complex molecular architectures (Gundala et al., 2019).

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is significant potential for future research into the development of new drugs based on these structures .

properties

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDIAFXQKOHFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide

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